Buserelin acetate

Overview

Description

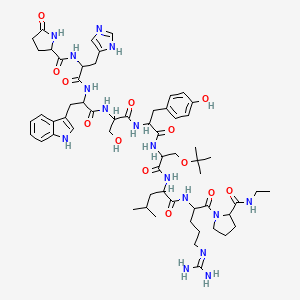

Buserelin acetate is a synthetic peptide analog of the luteinizing hormone-releasing hormone agonist. It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids . This compound stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor, leading to the release of luteinizing hormone and follicle-stimulating hormone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buserelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

Formation of the peptide backbone: This involves the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes:

Solid-phase peptide synthesis: This method allows for the efficient assembly of the peptide chain on a solid support.

Cleavage and deprotection: The peptide is cleaved from the solid support and deprotected using strong acids.

Purification and lyophilization: The peptide is purified and then lyophilized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Buserelin acetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or beta-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Buserelin acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating hormone release and its effects on reproductive physiology.

Medicine: Used in clinical studies for the treatment of hormone-dependent cancers and reproductive disorders.

Mechanism of Action

Buserelin acetate exerts its effects by stimulating the pituitary gland’s gonadotrophin-releasing hormone receptor. This leads to the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones like testosterone and estrogen. In males, this results in a reduction in testosterone synthesis and release, while in females, estrogen secretion is inhibited .

Comparison with Similar Compounds

Similar Compounds

Leuprolide acetate: Another luteinizing hormone-releasing hormone agonist used in the treatment of hormone-dependent cancers.

Goserelin acetate: Similar to buserelin acetate, used for treating prostate cancer and breast cancer.

Triptorelin acetate: Another analog used for similar therapeutic purposes.

Uniqueness

This compound is unique in its specific amino acid sequence and its high potency in stimulating the gonadotrophin-releasing hormone receptor. It has a longer duration of action compared to natural luteinizing hormone-releasing hormone and other analogs .

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

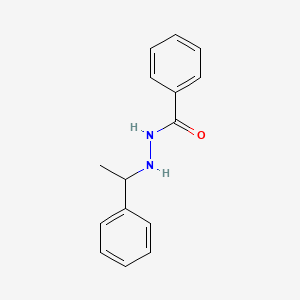

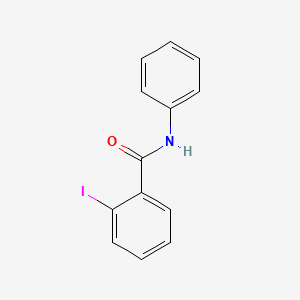

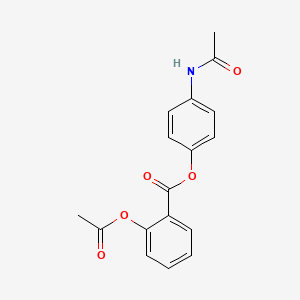

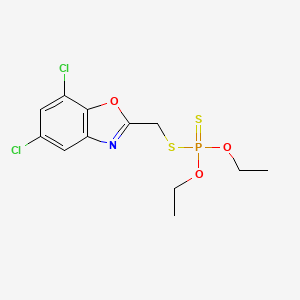

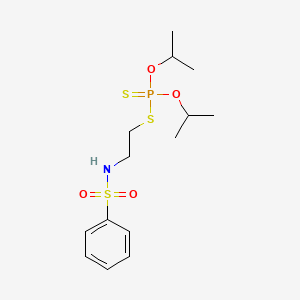

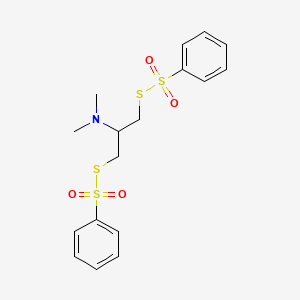

Feasible Synthetic Routes

Q1: How does buserelin acetate interact with its target in the body?

A1: this compound acts as a potent agonist of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland []. By mimicking the action of naturally occurring GnRH, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [, , ].

Q2: What are the downstream effects of this compound's interaction with GnRH receptors?

A2: While initial administration causes a surge in LH and FSH, prolonged administration of this compound leads to downregulation and desensitization of GnRH receptors []. This effectively suppresses the release of LH and FSH, resulting in a state of reversible hypogonadism [, ]. This suppression of gonadotropins forms the basis for its use in treating hormone-dependent conditions.

Q3: Does this compound administration impact estradiol levels?

A3: Yes, administration of this compound leads to a decrease in serum estradiol levels. Studies show that within 4-6 weeks of treatment, estradiol levels reach below 15 pg/ml [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight, they do delve into the spectroscopic characterization of the compound and its interactions. This information is crucial for understanding its physicochemical properties and behavior in various settings.

Q5: Are there any studies on the spectroscopic characteristics of this compound?

A5: Yes, research has focused on characterizing the inclusion complex of this compound with dimethyl-beta-cyclodextrin (DM-beta-CyD) using various spectroscopic techniques, including ultraviolet absorption, circular dichroism (CD), proton, and carbon-13 nuclear magnetic resonance spectroscopies [, ]. These studies reveal insights into the interaction between this compound and DM-beta-CyD, highlighting the involvement of aromatic side chains and specific residues in the complexation process.

Q6: How stable is this compound in different formulations and storage conditions?

A6: this compound's stability is influenced by formulation and storage conditions. Research shows promising stability in a non-biodegradable poly(ethylene-vinyl acetate) implant for up to three months under ICH stability conditions (5°C, 25°C/60% R.H. and 40°C/75% R.H.) []. This stability was confirmed by consistent assay values and the absence of degradation products. Other formulations, such as microspheres and nanoparticles, have also been investigated for controlled release and enhanced stability [, ].

Q7: Can cyclodextrins be used to improve the stability of this compound?

A7: Yes, studies suggest that cyclodextrins, particularly dimethyl-beta-cyclodextrin (DM-beta-CyD) and maltosyl-beta-cyclodextrin (G2-beta-CyD), can enhance this compound's stability by forming inclusion complexes [, ]. These complexes shield the peptide from enzymatic degradation. Additionally, ethylated β‐cyclodextrin shows promise in oil-based injectable formulations for sustained release [].

Q8: What are the common applications of this compound in scientific research?

A8: this compound is widely employed in research to induce ovulation in various species, including rabbits, buffaloes, and fish [, , ]. It is also used to create animal models of hormone-dependent conditions like endometriosis and prostate cancer, allowing researchers to study disease mechanisms and test new therapies [, ].

Q9: What are the potential benefits of using this compound in treating endometriosis?

A9: Studies indicate that this compound effectively relieves endometriosis-associated pain, including dysmenorrhea, deep dyspareunia, and pelvic pain []. This effect is attributed to its ability to induce a hypoestrogenic state, which leads to the regression of endometrial tissue.

Q10: Has this compound been investigated for use in controlled drug delivery systems?

A10: Yes, research has explored incorporating this compound into controlled drug delivery systems like microspheres and nanoparticles [, ]. These systems aim to provide sustained release of the drug, reducing dosing frequency and potentially minimizing side effects.

Q11: Are there any studies evaluating alternative administration routes for this compound?

A11: Beyond the commonly used nasal spray and injectable forms, studies explore incorporating this compound into nanoparticles for intravaginal delivery in rabbits []. This approach aims to improve drug bioavailability and potentially reduce the required dose for ovulation induction.

Q12: What is the safety profile of this compound based on current research?

A12: While this compound is generally safe, some side effects have been reported, including hot flashes and bone mineral density loss with prolonged use []. These side effects are consistent with its mechanism of action of inducing a hypoestrogenic state.

Q13: Are there specific risk factors that might increase the likelihood of experiencing adverse effects?

A13: Research has identified younger age, lower body mass index, and specific hormonal profiles, such as high estradiol levels, as potential risk factors for developing ovarian hyperstimulation syndrome (OHSS) in patients using this compound for in vitro fertilization [].

Q14: What analytical techniques are used to characterize and quantify this compound?

A14: High-performance liquid chromatography (HPLC) is a key analytical technique used to determine the content and release profile of this compound in various formulations, including nanoparticles []. This method ensures accurate quantification and helps assess the drug's release characteristics over time.

Q15: What are potential future research directions for this compound?

A15: Future research could focus on:

- Optimizing drug delivery systems to enhance efficacy and minimize side effects [, ].

- Investigating the role of kisspeptin and its interplay with this compound in regulating sexual motivation []. This opens new avenues for understanding the complex neuroendocrine control of reproductive behavior.

Q16: Are there cross-disciplinary applications of this compound research?

A16: Yes, this compound research extends beyond reproductive medicine. It delves into areas like:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.